molecular formula C10H16N2O2S B8762821 Ethyl 2-(diethylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-22-3

Ethyl 2-(diethylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B8762821
CAS No.: 126534-22-3
M. Wt: 228.31 g/mol
InChI Key: BLFQYRGPMLHTEC-UHFFFAOYSA-N
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Description

Ethyl 2-(diethylamino)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

126534-22-3

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

ethyl 2-(diethylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-4-12(5-2)10-11-8(7-15-10)9(13)14-6-3/h7H,4-6H2,1-3H3

InChI Key

BLFQYRGPMLHTEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.972 g (7.36 mmol) of N,N-diethylthiourea and 1.02 ml (8.1 mmol) of ethyl bromopyruvate in 25 ml of acetone was treated with excess solid MgSO4 and heated at reflux for 1 h. The resulting mixture was filtered, and concentrated in vacuo. Silica gel chromatography using CHCl3 provided 2.36 g (38%) of the desired compound as an oil. Mass spectrum: (M+H)+ =229.
Quantity
0.972 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
38%

Synthesis routes and methods II

Procedure details

The reaction described in Preparation 26 was repeated, but using 2.3 g of diethylamine, 4 g of ethyl 2-chlorothiazole-4-carboxylate, 4.2 g of triethylamine, and 15 ml of dimethylformamide, giving ethyl 2-diethylaminothiazole-4-carboxylate as a pale yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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